![molecular formula C16H19NO2 B2651535 N-[(4-Phenyloxan-4-yl)methyl]but-2-ynamide CAS No. 2411249-57-3](/img/structure/B2651535.png)
N-[(4-Phenyloxan-4-yl)methyl]but-2-ynamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-Phenyloxan-4-yl)methyl]but-2-ynamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a synthetic compound that is primarily used in the field of biochemistry and pharmacology.
Mécanisme D'action
The mechanism of action of N-[(4-Phenyloxan-4-yl)methyl]but-2-ynamide involves the inhibition of certain enzymes, as mentioned previously. Specifically, it binds to the active site of these enzymes and prevents them from functioning properly. This inhibition can lead to a decrease in the production of certain neurotransmitters, which can be beneficial in the treatment of neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are largely dependent on its mechanism of action. By inhibiting certain enzymes, it can lead to a decrease in the production of certain neurotransmitters. This can result in improved cognitive function and decreased symptoms of neurological disorders. Additionally, its antitumor and antimicrobial properties can lead to the destruction of cancerous cells and harmful bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[(4-Phenyloxan-4-yl)methyl]but-2-ynamide in lab experiments is its ability to selectively inhibit certain enzymes. This can be useful in studying the effects of these enzymes on various biological processes. However, one limitation of using this compound is its potential toxicity. It is important to use proper safety precautions when handling this compound in the lab.
Orientations Futures
There are several future directions for the use of N-[(4-Phenyloxan-4-yl)methyl]but-2-ynamide in scientific research. One potential application is in the development of new drugs for the treatment of neurological disorders. Additionally, its antitumor and antimicrobial properties make it a potential candidate for the development of new cancer treatments and antibiotics. Further research is needed to fully understand the potential applications of this compound in these areas.
Méthodes De Synthèse
The synthesis of N-[(4-Phenyloxan-4-yl)methyl]but-2-ynamide involves the reaction of 4-phenyloxetan-4-ylmethanol with propargyl bromide. The reaction is catalyzed by a base such as potassium carbonate or sodium hydroxide. The resulting product is then purified using column chromatography to obtain pure this compound.
Applications De Recherche Scientifique
N-[(4-Phenyloxan-4-yl)methyl]but-2-ynamide has been used in various scientific research applications. It has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. This inhibition can be useful in the treatment of diseases such as Alzheimer's and Parkinson's. Additionally, this compound has been shown to have antitumor and antimicrobial properties, making it a potential candidate for the development of new drugs.
Propriétés
IUPAC Name |
N-[(4-phenyloxan-4-yl)methyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-2-6-15(18)17-13-16(9-11-19-12-10-16)14-7-4-3-5-8-14/h3-5,7-8H,9-13H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXYKZXOOKVJBRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC1(CCOCC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 1-allyl-2'-amino-6'-(hydroxymethyl)-2,8'-dioxo-8'H-spiro[indoline-3,4'-pyrano[3,2-b]pyran]-3'-carboxylate](/img/structure/B2651455.png)
![N-(2,5-dimethoxyphenyl)-2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2651456.png)
![N,2-bis(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2651459.png)
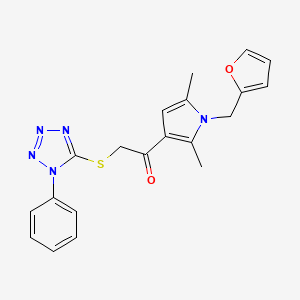
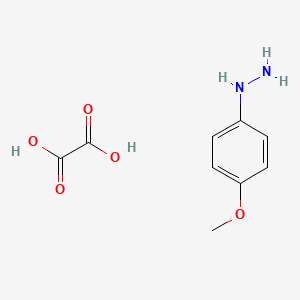
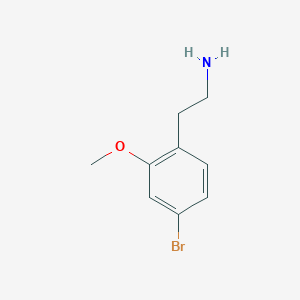
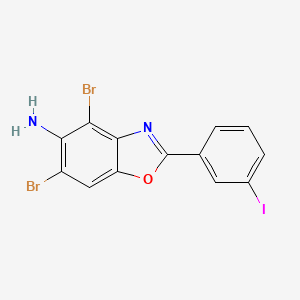
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2651467.png)
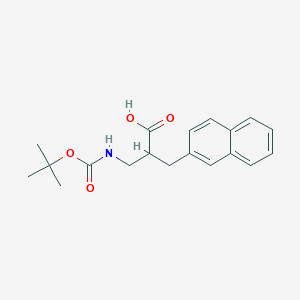
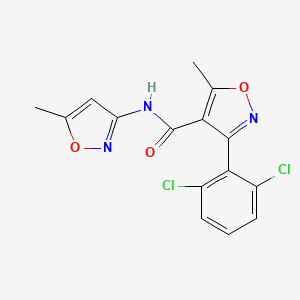
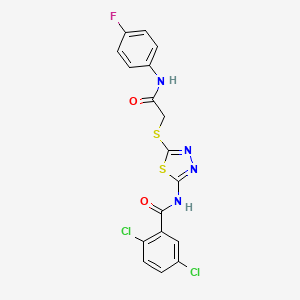

![N-(1,3-benzodioxol-5-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2651475.png)